Ethyl 5-phenoxynicotinate
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Overview
Description
Ethyl 5-phenoxynicotinate is an organic compound with the molecular formula C14H13NO3 It is a derivative of nicotinic acid, where the ethyl ester is bonded to the 5-position of the nicotinic acid ring, and a phenoxy group is attached to the same ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-phenoxynicotinate typically involves the esterification of nicotinic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The phenoxy group is introduced through a nucleophilic substitution reaction, where a suitable phenol derivative reacts with an appropriate halogenated nicotinic acid ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize impurities. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-phenoxynicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine or other reduced forms.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, or other phenols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted nicotinates.
Scientific Research Applications
Ethyl 5-phenoxynicotinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of ethyl 5-phenoxynicotinate involves its interaction with specific molecular targets. The phenoxy group and the nicotinate moiety can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the type of cells or organisms involved.
Comparison with Similar Compounds
Ethyl 5-phenoxynicotinate can be compared with other similar compounds, such as:
Ethyl nicotinate: Lacks the phenoxy group, making it less versatile in certain chemical reactions.
Phenyl nicotinate: Similar structure but with a phenyl group instead of a phenoxy group, leading to different reactivity and properties.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester, affecting its solubility and reactivity.
Properties
Molecular Formula |
C14H13NO3 |
---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
ethyl 5-phenoxypyridine-3-carboxylate |
InChI |
InChI=1S/C14H13NO3/c1-2-17-14(16)11-8-13(10-15-9-11)18-12-6-4-3-5-7-12/h3-10H,2H2,1H3 |
InChI Key |
IRRPTRBRXMOELP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CN=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
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